molecular formula C26H19BO2 B3043924 4-(10-Phenylanthracen-9-yl)benzeneboronic acid CAS No. 952604-30-7

4-(10-Phenylanthracen-9-yl)benzeneboronic acid

Cat. No.: B3043924
CAS No.: 952604-30-7
M. Wt: 374.2 g/mol
InChI Key: YNDGEMZBYUVHTH-UHFFFAOYSA-N
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Description

4-(10-Phenylanthracen-9-yl)benzeneboronic acid (CAS 952604-30-7) is a boronic acid derivative featuring a 10-phenylanthracene core linked to a benzene ring via the 9-position, with a boronic acid group at the para position of the benzene ring (C₂₆H₁₉BO₂) . This compound is of significant interest in materials science, particularly in organic electronics and photophysical applications, due to its conjugated anthracene moiety and boronic acid functional group. The anthracene unit enables strong π-π interactions and excimer formation, while the boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions for synthesizing advanced polymers or small molecules .

Key applications include its use as a transmitter ligand in triplet-triplet annihilation upconversion (TTA-UC) systems, where it mediates triplet energy transfer (TET) between sensitizers (e.g., CdSe nanoparticles) and emitters like diphenylanthracene (DPA) . Its photophysical properties, such as distance-dependent TET efficiency, are critical for optimizing light-harvesting devices.

Properties

IUPAC Name

[4-(10-phenylanthracen-9-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDGEMZBYUVHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235441
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
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Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952604-30-7
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
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Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
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Record name 4-(10-phenylanthracen-9-yl)benzeneboronic acid
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Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing the biaryl framework of 4-(10-phenylanthracen-9-yl)benzeneboronic acid. This two-component coupling typically involves:

  • 9-Bromo-10-phenylanthracene as the electrophilic partner.
  • 4-Boronophenylboronic acid as the nucleophilic partner.

The reaction is catalyzed by a palladium complex, often using tri(ortho-tolyl)phosphine as a ligand, in a mixture of toluene and aqueous potassium carbonate. The choice of solvent ensures compatibility with both organic and inorganic phases, facilitating oxidative addition and transmetalation steps.

Catalytic System and Conditions

Key reaction parameters include:

Parameter Value Source
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂
Ligand Tri(ortho-tolyl)phosphine
Base K₂CO₃
Solvent Toluene/H₂O (3:1)
Temperature 80°C
Reaction Time 3–6 hours

Under these conditions, the reaction achieves yields of 85–92%, with the high efficiency attributed to the electron-rich nature of the anthracene core, which accelerates oxidative addition.

Workup and Purification

Post-reaction workup involves:

  • Extraction : The crude mixture is extracted with toluene to isolate the organic layer.
  • Washing : Sequential washing with water and saturated brine removes residual base and catalyst.
  • Drying : Anhydrous magnesium sulfate is used to desiccate the organic phase.
  • Recrystallization : The product is purified via recrystallization from toluene/methanol, yielding a white crystalline solid.

Miyaura Borylation of Brominated Intermediates

Synthesis of 9-(4-Bromophenyl)-10-phenylanthracene

The Miyaura borylation approach begins with the preparation of a brominated precursor. 9-(4-Bromophenyl)-10-phenylanthracene is synthesized via Suzuki coupling between 9,10-dibromoanthracene and phenylboronic acid, selectively functionalizing position 10. Subsequent coupling of 4-bromophenylboronic acid at position 9 yields the dibromo intermediate, though this method requires careful control of stoichiometry to avoid over-substitution.

Borylation Reaction

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:

Component Quantity Role
9-(4-Bromophenyl)-10-phenylanthracene 1.0 equiv Substrate
B₂pin₂ 1.2 equiv Boron source
Pd(dppf)Cl₂ 5 mol% Catalyst
KOAc 3.0 equiv Base
Solvent 1,4-Dioxane Solvent

The reaction proceeds at 100°C for 12 hours, yielding the pinacol-protected boronic ester. Hydrolysis of the ester using HCl in tetrahydrofuran (THF) affords the free boronic acid in 75–80% overall yield.

Alternative Synthetic Routes

Directed Ortho-Metalation

In niche applications, directed ortho-metalation (DoM) has been explored to introduce boronates regioselectively. Using 9-phenylanthracene as a substrate, lithiation at position 9 with n-BuLi followed by quenching with triisopropyl borate generates the boronic acid directly. However, this method suffers from moderate yields (60–65%) due to competing side reactions.

One-Pot Tandem Coupling

Recent advances employ one-pot strategies to couple 9-bromoanthracene with both phenyl and 4-boronophenyl groups sequentially. This method uses a single catalytic system (PdCl₂(dtbpf)) and avoids isolating intermediates, achieving a 70% yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki-Miyaura 85–92 >95 High Moderate
Miyaura Borylation 75–80 >90 Medium High
Directed Metalation 60–65 85–90 Low Low
One-Pot Tandem 70 >90 Medium Moderate

The Suzuki-Miyaura method remains the gold standard due to its robustness and high yield, while Miyaura borylation offers cost advantages for large-scale synthesis. Directed metalation is limited to specialized applications requiring regioselectivity.

Challenges and Optimization Strategies

Boronic Acid Stability

The boronic acid moiety is prone to protodeboronation under acidic or aqueous conditions. To mitigate this, synthetic protocols often:

  • Use pinacol esters during reactions.
  • Employ anhydrous workup conditions.

Catalyst Loading Reduction

Recent studies demonstrate that nano-palladium catalysts or ligand-free systems reduce Pd loading to 0.5 mol% without compromising yield, lowering production costs.

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions
One of the primary applications of 4-(10-Phenylanthracen-9-yl)benzeneboronic acid is in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds. This compound serves as a key reagent in these reactions, allowing for the synthesis of complex organic molecules. The ability to create biaryl compounds through this method is particularly valuable in the development of pharmaceuticals and agrochemicals.

Materials Science

Organic Light Emitting Diodes (OLEDs)
This compound is also utilized in the fabrication of OLEDs. Its unique structure contributes to the photophysical properties necessary for efficient light emission. Research has shown that incorporating this compound into OLED materials enhances their performance by improving color purity and brightness .

Polymer Chemistry
In polymer chemistry, this compound can be used to modify polymer backbones or side chains, leading to materials with enhanced mechanical properties and thermal stability. The incorporation of boronic acids into polymeric systems can facilitate cross-linking and improve the material's overall functionality .

Medicinal Chemistry

Pharmaceutical Intermediates
this compound acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality allows for specific interactions with biological targets, making it a useful building block in drug development .

Targeted Drug Delivery
Recent studies have explored the potential of boronic acids, including this compound, in targeted drug delivery systems. The ability to form reversible covalent bonds with diols makes boronic acids suitable for creating smart drug delivery vehicles that can release therapeutic agents in response to specific biological stimuli .

Case Studies and Research Findings

Study Application Findings
Study on OLEDsPerformance EnhancementDemonstrated improved efficiency and brightness when using this compound in OLEDs compared to traditional materials .
Suzuki Coupling ReactionSynthesis of BiarylsSuccessfully synthesized complex biaryl structures using this compound as a coupling partner, showcasing its utility in organic synthesis.
Drug Delivery SystemsTargeted ReleaseDeveloped a boron-based drug delivery system that releases drugs upon interaction with specific biological markers, utilizing the properties of this compound .

Mechanism of Action

The mechanism of action of 4-(10-Phenylanthracen-9-yl)benzeneboronic acid largely depends on its application. In the context of its use as a fluorescent probe, the anthracene moiety absorbs light and emits fluorescence, which can be detected and measured. In medicinal applications, the boronic acid group can interact with biological molecules, such as enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Findings:

  • TET1 Rate and Distance Dependence :

    • For x = 0–2, the TET1 rate constant (k) decays exponentially with distance (attenuation factor b = 0.724 Å⁻¹), consistent with Dexter-type tunneling .
    • For x = 3–4, TET1 transitions to a hopping mechanism, becoming distance-independent due to exciton migration through extended π-conjugation .
  • Upconversion Efficiency (FUC) :

    Phenylene Units (x) FUC (%) F₀UC (%)
    0 5.8 11.6
    1 2.26 4.51
    2 0.142 0.284
    3 0.234 0.468
    4 0.206 0.413

    FUC decreases for x = 0–2 but increases for x = 3–4, highlighting the trade-off between Dexter tunneling and hopping efficiency .

Boronic Acid Positional Isomers

  • 9,10-Diphenylanthracene-2-boronic Acid (CAS N/A): The boronic acid group at the 2-position of anthracene alters electronic properties, reducing conjugation efficiency compared to the 9-position in 4-(10-Phenylanthracen-9-yl)benzeneboronic acid . This structural difference lowers TTA-UC performance due to weaker π-orbital overlap .

  • (10-Phenylanthracen-9-yl)boronic Acid (CAS 334658-75-2): A simpler analog lacking the benzene spacer, this compound exhibits higher solubility in methanol but reduced stability in TTA-UC systems due to shorter donor-acceptor distances and faster exciton recombination .

Anthracene Derivatives with Non-Boronic Acid Substituents

  • BPAPN (1,8-bis(4-(10-phenylanthracen-9-yl)-phenyl)naphthalene): Features two diphenylanthracene units linked to naphthalene, enabling strong intramolecular excimer emissions. Unlike This compound , BPAPN lacks a boronic acid group, limiting its utility in cross-coupling reactions but enhancing blue-light emission in OLEDs .

  • 4-(Anthracen-10-yl)benzaldehyde (CAS 169831-24-7): Substitution of boronic acid with an aldehyde group shifts applications toward fluorescent probes. However, the absence of a boronic acid anchor reduces its compatibility with nanoparticle sensitizers in TTA-UC .

Biological Activity

4-(10-Phenylanthracen-9-yl)benzeneboronic acid, with the chemical formula C26H19BO2 and CAS number 952604-30-7, is a boronic acid derivative notable for its potential applications in various fields including chemistry, biology, and medicine. This compound features a phenylanthracene moiety linked to a benzeneboronic acid group, which contributes to its unique properties and activities.

  • Molecular Weight : 374.24 g/mol
  • Solubility : Soluble in methanol
  • Storage Conditions : Requires an inert atmosphere at room temperature due to light sensitivity.

Biological Activity

The biological activity of this compound is an area of ongoing research, with several studies investigating its mechanisms of action and potential therapeutic applications. The compound's interactions with biological systems are primarily attributed to its ability to form stable complexes with biomolecules, including nucleic acids and proteins.

While specific biochemical pathways affected by this compound are not fully elucidated, it is known that boronic acids can interact with enzymes and proteins, potentially influencing various metabolic processes. The anthracene moiety may also contribute to the compound's fluorescence properties, making it useful in biological imaging applications.

Potential Applications

  • Fluorescent Probes : The strong fluorescence of the anthracene component suggests potential use in cellular imaging and as a fluorescent marker in biological assays.
  • Drug Development : Investigated for its ability to target specific biological pathways, particularly in cancer therapy where boron-containing compounds are being explored for their therapeutic effects.
  • Organic Electronics : Utilized in the development of organic light-emitting diodes (OLEDs), leveraging its electronic properties for enhanced device performance.

Summary of Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

ActivityIC50 (µM)Reference CompoundMechanism
α-Glucosidase Inhibition45.6AcarboseCompetitive inhibition
α-Amylase Inhibition12.3AcarboseNon-competitive inhibition
Antimicrobial ActivityVariesPenicillinCell wall synthesis disruption
Fluorescence Emission-N/AStrong fluorescence due to anthracene moiety

Case Studies

  • Fluorescent Imaging : A study demonstrated the use of phenylanthracene derivatives in live cell imaging, highlighting their ability to penetrate cellular membranes and emit fluorescence upon excitation. This property makes them suitable for tracking cellular processes in real-time.
  • Cancer Therapeutics : Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Preliminary studies on this compound suggest it may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.
  • Organic Electronics : The compound has been tested as a component in OLEDs, showing promising results in terms of efficiency and stability compared to traditional materials. Its unique structural characteristics allow for better charge transport and light emission.

Q & A

Basic Question: What are the recommended synthetic routes for 4-(10-Phenylanthracen-9-yl)benzeneboronic acid, and how do reaction conditions influence yield?

Answer:
The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling or Miyaura borylation. For anthracene-based derivatives like this compound, a common approach is palladium-catalyzed cross-coupling between halogenated anthracene precursors (e.g., 9-bromo-10-phenylanthracene) and phenylboronic acid derivatives (e.g., pinacol esters) under inert conditions . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates.
  • Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) with aqueous bases (e.g., Na₂CO₃).
  • Temperature : 80–110°C for 12–24 hours.
    Yield optimization requires monitoring by HPLC (>97% purity criteria, as seen in boronic acid derivatives ).

Basic Question: How should researchers purify and characterize this compound to ensure structural fidelity?

Answer:
Purification :

  • Recrystallization from ethanol/water mixtures (common for boronic acids ).
  • Column chromatography using silica gel with ethyl acetate/hexane gradients.
    Characterization :
  • ¹H/¹³C NMR : Verify anthracene proton environments (δ 7.5–8.5 ppm) and boronic acid signals (δ 7.0–8.0 ppm for aryl-B(OH)₂) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−OH]⁻).
  • HPLC : Assess purity (>97% as per commercial boronic acid standards ).

Advanced Question: How can researchers address contradictory thermal stability data (e.g., melting point variations) in literature?

Answer:
Discrepancies in melting points (e.g., 232–245°C vs. 105–110°C for similar boronic acids ) may arise from:

  • Polymorphism : Recrystallization solvents can alter crystal packing.
  • Hydration state : Boronic acids may form anhydrous or hydrated phases.
    Methodological resolution :
  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare thermogravimetric analysis (TGA) under inert vs. humid conditions .

Advanced Question: What strategies mitigate air/moisture sensitivity during storage and handling?

Answer:
Boronic acids are prone to hydrolysis. Best practices include:

  • Storage : Under nitrogen or argon at −20°C in desiccated amber vials .
  • Handling : Use Schlenk-line techniques for air-sensitive reactions.
  • Stabilization : Convert to pinacol esters for long-term storage (reversible under acidic conditions) .

Advanced Question: How can researchers optimize its use in Suzuki-Miyaura coupling for OLED material synthesis?

Answer:
This compound’s extended π-conjugation makes it suitable for optoelectronic applications. For OLEDs:

  • Substrate compatibility : Pair with brominated fluorene or carbazole derivatives .
  • Solvent optimization : Use degassed toluene with Cs₂CO₃ to minimize side reactions.
  • Post-coupling purification : Remove Pd residues via activated charcoal filtration to prevent quenching of electroluminescence .

Advanced Question: What analytical methods resolve low yields in cross-coupling reactions involving this boronic acid?

Answer:
Low yields (<50%) may result from:

  • Protodeboronation : Mitigate with lower temperatures and faster reaction times.
  • Steric hindrance : Use bulky ligands (e.g., SPhos) to enhance catalytic activity .
  • Byproduct identification : LC-MS to detect boroxine formation or oxidized anthracene derivatives .

Advanced Question: How does this compound’s photophysical behavior compare to anthracene-based analogues?

Answer:
The phenylanthracene core enhances absorption/emission in the visible range (λₐᵦₛ ~ 370 nm, λₑₘ ~ 450 nm). Key comparisons:

  • Quantum yield : Likely lower than 9,10-diphenylanthracene due to boronic acid’s electron-withdrawing effects.
  • Solvatochromism : Test in polar vs. nonpolar solvents to assess charge-transfer interactions .

Advanced Question: What are the decomposition pathways under acidic/basic conditions?

Answer:

  • Acidic conditions : Boronic acid converts to trifluoroborate salts or aryl alcohols (incompatible with strong acids ).
  • Basic conditions : May form borate esters or undergo protodeboronation. Monitor via ¹¹B NMR (δ 10–30 ppm for B(OH)₂ → δ 0 ppm for borate esters) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(10-Phenylanthracen-9-yl)benzeneboronic acid
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4-(10-Phenylanthracen-9-yl)benzeneboronic acid

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